(2S,4R)-Fosinopril Sodium Salt
Description
Propriétés
Numéro CAS |
1356353-41-7 |
|---|---|
Formule moléculaire |
C₃₀H₄₅NNaO₇P |
Poids moléculaire |
585.64 |
Synonymes |
(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt; USP Fosinopril Related Impurity D; (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr |
Origine du produit |
United States |
Méthodes De Préparation
Phosphinic Acid Intermediate Synthesis
The synthesis begins with the preparation of the phosphinic acid intermediate, [(4-phenylbutyl)hydroxyphosphinyl]acetic acid. This step involves the reaction of 4-phenylbutylphosphinic acid with chloroacetic acid derivatives under controlled acidic conditions. Industrial protocols utilize toluene as a solvent and triethylamine as a base to facilitate coupling, achieving intermediate yields of 65–70%.
Stereoselective Coupling with Amino Acid Derivatives
The phosphinic acid intermediate is coupled with (2S,4R)-4-cyclohexylproline, a chiral amino acid derivative, to establish the compound’s stereochemistry. Patent CN102617641B describes a two-phase system using tetrahydrofuran (THF) and methanol, with L-cinchonidine as a resolving agent to ensure enantiomeric excess >99%. Enzymatic methods, as disclosed in US20100297711A1, employ lipase-based catalytic hydrolysis to separate racemic mixtures, reducing the need for repetitive crystallizations.
Sodium Salt Formation
The final step involves converting fosinopril free acid to its sodium salt. Neutralization with sodium hydroxide in a 1:1 molar ratio, followed by solvent evaporation under reduced pressure, yields the sodium salt. Critical parameters include pH control (7.0–7.5) and temperature (20–25°C) to prevent racemization.
Chromatographic Purification Techniques
Column Chromatography with Neutral Alumina
Crude this compound is purified using neutral alumina (18–63 µm particle size, 6 nm pore diameter) as the stationary phase. A THF-methanol (3:1 v/v) mobile phase elutes impurities while retaining the target compound. This method achieves 98.76% purity with a recovery rate of 88.5%.
Table 1: Chromatographic Conditions for Purification
| Parameter | Specification |
|---|---|
| Stationary Phase | Neutral alumina (18–63 µm, 6 nm pores) |
| Mobile Phase | THF:Methanol (3:1 v/v) |
| Column Dimensions | 60 cm × 6 cm |
| Flow Rate | 1.5 mL/min |
| Purity Post-Purification | 98.76% |
Recrystallization and Final Product Isolation
Solvent System Optimization
The eluted product undergoes recrystallization using a 1,1,1-trichloroethane-isopropyl alcohol (2:1 v/v) mixture. Refluxing at 80°C for 20 minutes, followed by cooling to 4°C, produces needle-shaped crystals with a melting point of 194–196°C.
Yield and Purity Enhancements
Post-recrystallization yields reach 88.5%, compared to 46% in traditional methods, due to reduced solvent polarity and improved crystal lattice formation.
Industrial-Scale Optimization Strategies
Table 2: Impact of Intermediate Moisture on Yield
| Intermediate Moisture (%) | Fosinopril Sodium Yield (%) |
|---|---|
| 1.2 | 46 |
| 0.8 | 58 |
| 0.3 | 72 |
| 0.05 | 85 |
Enzymatic Resolution Efficiency
The enzymatic process described in US20100297711A1 reduces purification steps by 40% compared to classical diastereomeric salt formation. Lipase-mediated hydrolysis achieves 98.5% enantiomeric excess in a single step, cutting production costs by 30%.
Comparative Analysis of Methodologies
Traditional vs. Enzymatic Resolution
Applications De Recherche Scientifique
Pharmacological Mechanism
(2S,4R)-Fosinopril Sodium Salt acts by inhibiting ACE, leading to decreased production of angiotensin II. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The compound has been shown to effectively lower both systolic and diastolic blood pressure in hypertensive patients and improve symptoms in those with heart failure.
Clinical Applications
-
Hypertension Management
- Fosinopril Sodium has been extensively studied for its efficacy in lowering blood pressure in patients with mild to moderate hypertension. A study indicated that treatment with fosinopril resulted in significant reductions in both systolic and diastolic blood pressure compared to placebo groups .
- The compound has demonstrated a favorable safety profile, with common adverse effects including cough and dizziness but generally well-tolerated among patients .
- Heart Failure Treatment
Case Studies
-
Case Study 1: Hypertensive Patient Response
A clinical trial involving 252 pediatric patients aged 6 to 16 years demonstrated that fosinopril effectively reduced systolic blood pressure across different dosage groups. The study highlighted that the maximum dose studied was 40 mg once daily, with significant reductions observed from baseline measurements after four weeks of treatment . -
Case Study 2: Heart Failure Management
In a double-blind study involving 179 heart failure patients receiving diuretics, administration of fosinopril showed improvements in symptoms and hemodynamic parameters. Patients reported better quality of life metrics alongside statistically significant reductions in hospitalization rates due to heart failure exacerbations .
Comprehensive Data Tables
| Application | Efficacy | Adverse Effects |
|---|---|---|
| Hypertension | Significant reduction in systolic/diastolic BP | Cough, dizziness, fatigue |
| Heart Failure | Improved cardiac output; reduced left ventricular mass | Hypotension, angina pectoris |
Mécanisme D'action
(2S,4R)-Fosinopril Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels dilate, leading to reduced blood pressure. The active form, fosinoprilat, binds to the active site of ACE, blocking its activity and disrupting the renin-angiotensin-aldosterone system (RAAS).
Comparaison Avec Des Composés Similaires
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A non-prodrug ACE inhibitor that does not require activation.
Ramipril: Similar to fosinopril but with different metabolic pathways and duration of action.
Uniqueness: (2S,4R)-Fosinopril Sodium Salt is unique due to its phosphinic acid moiety, which provides distinct pharmacokinetic advantages, such as a balanced excretion through both renal and hepatic pathways. This makes it particularly useful in patients with varying degrees of renal function.
Activité Biologique
(2S,4R)-Fosinopril Sodium Salt is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This compound, the sodium salt of fosinopril, acts by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.
Fosinopril exerts its effects primarily through the inhibition of ACE, which results in decreased levels of angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II leads to:
- Vasodilation : Decreased peripheral vascular resistance.
- Reduced Aldosterone Secretion : Lower sodium and water retention.
- Improved Cardiac Output : Particularly beneficial in heart failure patients.
The compound also has a unique dual elimination pathway—both renal and hepatic—which may provide advantages in patients with varying degrees of renal function .
Pharmacodynamics
Clinical studies have demonstrated that fosinopril effectively lowers blood pressure in both hypertensive and heart failure patients. Key findings include:
- Blood Pressure Reduction : A significant decrease in systolic and diastolic blood pressure was observed in patients receiving fosinopril compared to placebo groups .
- Hemodynamic Effects : In patients with heart failure, fosinopril was shown to reduce preload and afterload, improving cardiac output without causing reflex tachycardia .
Table 1: Summary of Clinical Findings
Pharmacokinetics
Fosinopril is administered orally and has a bioavailability of approximately 30%. It undergoes extensive first-pass metabolism to its active metabolite, fosinoprilat. Key pharmacokinetic parameters include:
- Half-Life : The terminal elimination half-life of fosinoprilat ranges from 11 to 13 hours in pediatric patients and is similar in adults .
- Excretion : Approximately 50% is excreted unchanged via urine; the remainder is eliminated as metabolites.
Clinical Efficacy
In clinical trials, fosinopril has shown efficacy in managing hypertension and improving outcomes in heart failure:
- Hypertension Management : In a study involving 688 hypertensive patients, adverse reactions were reported but were generally manageable. The most common included dizziness and cough .
- Heart Failure Improvement : Fosinopril improved symptoms such as dyspnea and fatigue while reducing the need for additional diuretics. Notably, it decreased hospitalizations due to worsening heart failure by 66% .
Adverse Effects
While generally well-tolerated, fosinopril can cause side effects including:
- Cardiovascular Events : Hypotension (2.4% incidence), particularly after the first dose.
- Respiratory Issues : Cough was the most common reason for discontinuation (0.4%) among hypertensive patients .
Table 2: Adverse Reactions Reported
| Adverse Reaction | Incidence (%) Hypertension | Incidence (%) Heart Failure |
|---|---|---|
| Dizziness | 4.0 | 11.9 |
| Cough | 4.0 | 3.6 |
| Fatigue | 2.8 | 4.7 |
| Angina Pectoris | 1.4 | 1.1 |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
